Reduced Haloperidol-d4 is a deuterium-labeled derivative of Reduced Haloperidol, which itself is a metabolite of the antipsychotic drug Haloperidol. This compound is primarily utilized in scientific research as a stable isotope-labeled internal standard for the quantification of Reduced Haloperidol in biological samples. The incorporation of deuterium enhances its utility in mass spectrometric analysis, allowing for precise differentiation from non-labeled compounds during analytical procedures.
Reduced Haloperidol-d4 can be synthesized from Haloperidol through reduction processes. The compound is commercially available from various chemical suppliers, ensuring access for research and analytical applications.
Reduced Haloperidol-d4 falls under the classification of pharmaceutical compounds, specifically as a deuterated metabolite used in pharmacokinetic studies and analytical chemistry. Its molecular formula is C21H21D4ClFNO2, with a molecular weight of approximately 381.9 g/mol.
The synthesis of Reduced Haloperidol-d4 involves the reduction of Haloperidol at the benzylic ketone position to yield the corresponding alcohol metabolite. This reduction can be accomplished using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to ensure specificity and yield.
The molecular structure of Reduced Haloperidol-d4 features a deuterated aromatic ring system, which includes:
The structural formula can be represented as follows:
This structure allows for unique identification in mass spectrometry due to the distinct mass difference provided by the deuterium atoms.
Reduced Haloperidol-d4 can participate in several chemical reactions:
The mechanism of action for Reduced Haloperidol-d4 primarily revolves around its use in pharmacokinetic studies. It serves as an internal standard that allows researchers to track the metabolism of Haloperidol and its metabolites within biological systems. By utilizing mass spectrometry, scientists can accurately quantify the concentrations of these compounds and understand their pharmacological effects.
In studies involving chronic administration, Reduced Haloperidol-d4 helps elucidate changes in neurotransmitter systems and receptor interactions, particularly focusing on dopamine pathways affected by antipsychotic treatment .
The stability and reactivity profile make Reduced Haloperidol-d4 suitable for various analytical applications, particularly in mass spectrometry where its isotopic labeling enhances detection sensitivity and specificity.
Reduced Haloperidol-d4 has significant applications across various scientific fields:
CAS No.: 283-60-3
CAS No.: 7486-39-7
CAS No.: 60186-21-2
CAS No.:
CAS No.: 51249-33-3
CAS No.: 370870-81-8